4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and methoxyphenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is further reacted with butanoyl chloride to introduce the butanamide group.
. This compound is then coupled with the previously synthesized intermediate using hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cell wall synthesis and protein production.
Pathways Involved: It alters the plasticity of cell walls, influences protein production, and increases ethylene production, leading to cell death in plants.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with a similar mode of action.
(RS)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propionic acid (Diclofop): Used as a selective herbicide.
Properties
Molecular Formula |
C20H21Cl2N3O5S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]butanamide |
InChI |
InChI=1S/C20H21Cl2N3O5S/c1-28-14-5-7-15(8-6-14)30-12-19(27)24-25-20(31)23-18(26)3-2-10-29-17-9-4-13(21)11-16(17)22/h4-9,11H,2-3,10,12H2,1H3,(H,24,27)(H2,23,25,26,31) |
InChI Key |
RVOPSULVDMCAQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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